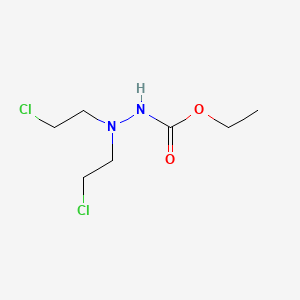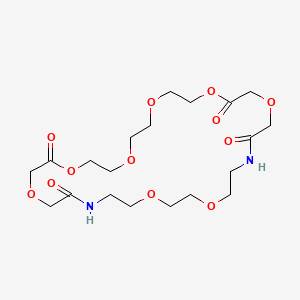
1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone is a complex organic compound known for its unique structure and properties. This compound is characterized by its multiple ether and amide groups, which contribute to its versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of linear precursors containing ether and amide functionalities. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process, along with elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts to enhance the reaction rate and yield is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a scaffold for drug design.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone involves its ability to interact with various molecular targets. The compound’s multiple ether and amide groups allow it to form hydrogen bonds and coordinate with metal ions. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in both research and therapeutic contexts.
類似化合物との比較
Similar Compounds
Crown Ethers: Compounds like 18-crown-6 and 15-crown-5 share structural similarities with 1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone, particularly in their ability to complex with metal ions.
Cyclodextrins: These cyclic oligosaccharides have similar applications in drug delivery and molecular recognition.
Polyethylene Glycol (PEG) Derivatives: PEG derivatives are used in various biomedical applications and share some structural features with the compound.
Uniqueness
What sets this compound apart is its combination of ether and amide functionalities within a single molecule. This unique structure provides it with a distinct set of chemical and physical properties, making it highly versatile for a wide range of applications.
特性
CAS番号 |
79688-21-4 |
|---|---|
分子式 |
C20H34N2O12 |
分子量 |
494.5 g/mol |
IUPAC名 |
1,4,7,10,13,16,22,25-octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone |
InChI |
InChI=1S/C20H34N2O12/c23-17-13-31-15-19(25)33-11-9-29-7-8-30-10-12-34-20(26)16-32-14-18(24)22-2-4-28-6-5-27-3-1-21-17/h1-16H2,(H,21,23)(H,22,24) |
InChIキー |
AHRRAHUXGLAZOW-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCNC(=O)COCC(=O)OCCOCCOCCOC(=O)COCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








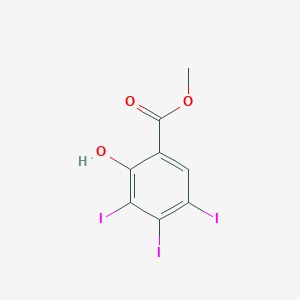


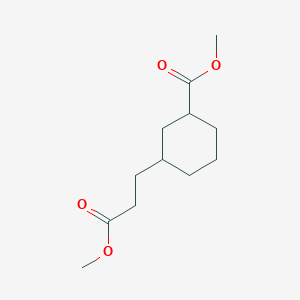
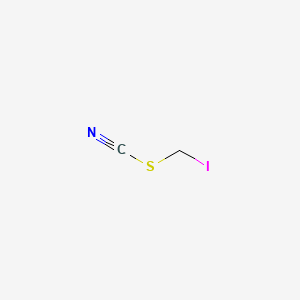
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)

